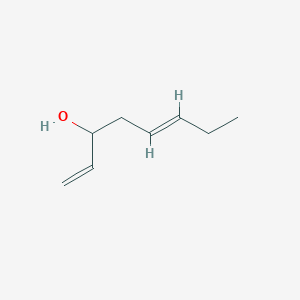

Octa-1,5-dien-3-ol

Descripción

Octa-1,5-dien-3-ol (C₈H₁₄O, molecular weight: 126.1962 g/mol) is an unsaturated alcohol with conjugated double bonds at positions 1 and 3. It is a volatile organic compound (VOC) widely distributed in marine algae, terrestrial plants, and fungi. Its stereoisomeric forms, (5Z)-octa-1,5-dien-3-ol and (5E)-octa-1,5-dien-3-ol, are notable for their roles in aroma and biochemical signaling .

Propiedades

Número CAS |

50306-18-8 |

|---|---|

Fórmula molecular |

C8H14O |

Peso molecular |

126.2 g/mol |

Nombre IUPAC |

(5Z)-octa-1,5-dien-3-ol |

InChI |

InChI=1S/C8H14O/c1-3-5-6-7-8(9)4-2/h4-6,8-9H,2-3,7H2,1H3/b6-5- |

Clave InChI |

APFBWMGEGSELQP-AATRIKPKSA-N |

SMILES |

CCC=CCC(C=C)O |

SMILES isomérico |

CC/C=C/CC(C=C)O |

SMILES canónico |

CCC=CCC(C=C)O |

Densidad |

0.854-0.867 |

Descripción física |

Clear colourless liquid / Earthy, mushroom, gernaium, leafy, marine aroma |

Pictogramas |

Flammable |

Pureza |

95% min. |

Solubilidad |

Slighty soluble Soluble (in ethanol) |

Sinónimos |

octa-1,5-dien-3-ol octa-1,5-dien-3-ol, (E)-isome |

Origen del producto |

United States |

Métodos De Preparación

Mechanism:

-

The lipase selectively hydrolyzes the (S)-acetate enantiomer, leaving the (R)-acetate unreacted.

-

After 3 hours at room temperature, the (R)-alcohol is isolated with ≥99% enantiomeric excess (ee) in 37.8% yield.

Critical factors :

-

Solvent system : Acetone enhances enzyme activity and substrate solubility.

-

pH control : Phosphate buffer (pH 7.5) optimizes lipase stability.

-

Temperature : Room temperature (25°C) balances reaction rate and enzyme denaturation.

Enzymatic Asymmetric Acylation

For the (S)-enantiomer, lipase PS-catalyzed acylation of (±)-1,5-octadien-3-ol with vinyl acetate is employed. This method involves two sequential reactions:

-

First acylation : Lipase PS preferentially acylates the (R)-alcohol, yielding (S)-alcohol (79.5% ee) in 47.8% conversion.

-

Second acylation : The remaining (S)-alcohol is further resolved to ≥99% ee with 14.1% conversion.

Table 2: Enzymatic Acylation Parameters

| Parameter | First Step | Second Step |

|---|---|---|

| Lipase | PS | PS |

| Substrate | (±)-Alcohol | (S)-Alcohol |

| Acyl donor | Vinyl acetate | Vinyl acetate |

| Conversion | 47.8% | 14.1% |

| ee of product | 79.5% | ≥99% |

| Yield | 42.3% | 29.6% |

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and scalability. A typical protocol involves:

-

Hydrolysis of 1,5-octadien-3-yl acetate : Using acidic or basic conditions to yield the racemic alcohol.

-

Purification : Distillation under reduced pressure (boiling point: 185.7±9.0°C) or silica gel chromatography.

-

Catalyst optimization : Transition metal catalysts (e.g., Ir, Pd) enhance reaction rates in large-scale batches.

Table 3: Industrial Production Metrics

| Step | Conditions | Yield |

|---|---|---|

| Hydrolysis | H₂SO₄ (0.1 M), 80°C, 2 h | 89% |

| Distillation | 100 mbar, 120°C | 95% |

| Catalyst system | Pd/C (5 wt%), H₂ (50 psi) | 91% |

Biosynthetic Pathways in Marine Organisms

Marine algae and oysters produce (R)-1,5-octadien-3-ol via lipoxygenase (LOX) and hydroperoxide lyase (HPL) pathways. For example:

-

Red algae : Oxidize arachidonic acid (C20) using 12-LOX to form hydroperoxides, which HPL cleaves into volatile aldehydes and alcohols.

-

Pacific oyster (Crassostrea gigas) : The (R)-enantiomer is identified as "oyster alcohol," synthesized via β-oxidation of polyunsaturated fatty acids.

Key insight : Natural biosynthesis yields low enantiomeric purity (20.45±0.2% ee in oysters), necessitating laboratory resolution for high-ee applications.

Comparative Analysis of Methods

Table 4: Advantages and Limitations of Preparation Methods

| Method | Advantages | Limitations |

|---|---|---|

| Grignard reaction | High yield (96%), simple setup | Racemic product, no stereo control |

| Enzymatic hydrolysis | High ee (≥99%), mild conditions | Moderate yield (37.8%) |

| Enzymatic acylation | Access to both enantiomers | Multi-step, lower overall yield |

| Industrial production | Scalable, cost-effective | Requires racemate resolution |

| Biosynthesis | Eco-friendly, natural source | Low ee, impractical for bulk |

Análisis De Reacciones Químicas

Types of Reactions

Octa-1,5-dien-3-ol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions with catalysts like palladium on carbon (Pd/C).

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

Oxidation: Formation of (Z)-1,5-octadien-3-one or (Z)-1,5-octadien-3-oic acid.

Reduction: Formation of (Z)-1,5-octadiene.

Substitution: Formation of (Z)-1,5-octadien-3-chloride or (Z)-1,5-octadien-3-bromide.

Aplicaciones Científicas De Investigación

Octa-1,5-dien-3-ol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mecanismo De Acción

The mechanism of action of Octa-1,5-dien-3-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxyl group can form hydrogen bonds, while the double bonds can participate in various chemical reactions, influencing the compound’s reactivity and interactions.

Comparación Con Compuestos Similares

Natural Occurrence and Roles :

- Marine Algae : Dominant in green alga Capsosiphon fulvescens, constituting up to 9.71% of VOCs . Also detected in brown algae (Durvillaea antarctica) and red algae (Plocamium angustum) .

- Fungi : Present in Coprinus atramentarius (ink cap mushroom) as cis/trans isomers, contributing to its flavor but causing toxicity when consumed with alcohol .

- Plants : Found in Actinidia flowers (0.2% concentration) and truffles (0.19–0.32%), enhancing floral and earthy aromas .

- Food Industry : Imparts marine and crustacean flavors in prawns and lobsters . Recognized as Generally Recognized As Safe (GRAS) by FEMA (4732) for flavoring applications .

Table 1: Structural and Functional Comparison

Key Comparative Insights :

Structural Variations: Chain Length: Octa-1,5-dien-3-ol (C8) vs. 1,5-Hexadien-3-ol (C6). Longer chains enhance volatility and aroma complexity . Substituents: Halogenation in (1E,5Z)-1,6-dichloro-2-methylhepta-1,5-dien-3-ol introduces antibacterial properties, unlike non-halogenated analogs . Functional Groups: The methylthio group in 6-(Methylthio)hexa-1,5-dien-3-ol enables ligand-receptor interactions akin to succinic acid, a metabolic signaling molecule .

Odor Profiles: Octa-1,5-dien-3-ol: Earthy, green, marine notes . Oct-1-en-3-ol: Mushroom-like, less complex than dienol derivatives . 3-Octanol (non-dienol): Earthy and herbal, lacking the fresh marine character of Octa-1,5-dien-3-ol .

Biological Roles: Antimicrobial Activity: Halogenated derivatives (e.g., Plocamium compound) show selective antibacterial effects, whereas non-halogenated dienols primarily function in aroma .

Toxicity and Safety :

Q & A

Basic Research Questions

Q. How can Octa-1,5-dien-3-ol be isolated from natural sources such as prawns or fungi?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., dichloromethane or ethanol) followed by fractional distillation or chromatographic separation (e.g., silica gel chromatography). For prawn-derived samples, headspace solid-phase microextraction (HS-SPME) combined with gas chromatography (GC) is effective for volatile compound capture . In fungi like Coprinus comatus, supercritical fluid extraction (SFE) optimizes yield while preserving thermally labile structures .

Q. What spectroscopic techniques are employed to characterize Octa-1,5-dien-3-ol?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) resolves structural features like double bond positions and hydroxyl groups. Mass spectrometry (MS) confirms molecular weight and fragmentation patterns. Infrared (IR) spectroscopy identifies functional groups (e.g., -OH stretch at ~3300 cm⁻¹). Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

Q. What are the known biological activities of Octa-1,5-dien-3-ol?

- Methodological Answer : Antitumor activity has been demonstrated via in vitro assays (e.g., inhibition of murine sarcoma S180 and Ehrlich ascites carcinoma). Bioactivity studies require controlled cell culture models, dose-response curves, and comparison with reference compounds (e.g., cisplatin). Purity validation (HPLC ≥95%) is critical to exclude confounding effects .

Advanced Research Questions

Q. How can stereochemical ambiguities in synthetic Octa-1,5-dien-3-ol be resolved?

- Methodological Answer : Chiral chromatography (e.g., HPLC with amylose-based columns) separates enantiomers. X-ray crystallography provides definitive stereochemical assignments. Computational modeling (DFT or molecular docking) predicts stability and reactivity of stereoisomers. Synthetic routes using asymmetric catalysis (e.g., Sharpless epoxidation) enhance stereoselectivity .

Q. How should researchers address discrepancies in odor profile data across studies?

- Methodological Answer : Contradictions may arise from variations in sample purity, environmental conditions, or sensory panel protocols. Standardize sensory evaluation using controlled humidity/temperature and blinded panels. Cross-validate results with GC-olfactometry to correlate chemical composition with sensory descriptors .

Q. What experimental designs optimize the synthesis of Octa-1,5-dien-3-ol for high yield and scalability?

- Methodological Answer : Employ Design of Experiments (DoE) to optimize reaction parameters (temperature, catalyst loading, solvent polarity). Continuous flow reactors improve reproducibility and scalability. Monitor reaction progress via inline FTIR or GC-MS. Purification via short-path distillation minimizes degradation of labile intermediates .

Q. How can stability studies evaluate Octa-1,5-dien-3-ol under varying storage conditions?

- Methodological Answer : Conduct accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis to track degradation products. Light sensitivity is assessed via UV-Vis spectroscopy under ICH Q1B guidelines. Use OOS/OOT protocols (e.g., root-cause analysis for anomalous data) to ensure reliability .

Data Contradiction and Reproducibility

Q. What strategies mitigate inconsistencies in spectroscopic data during structural elucidation?

- Methodological Answer : Triangulate data from multiple techniques (NMR, MS, IR). For complex cases (e.g., overlapping signals), use 2D NMR (COSY, HSQC) or high-resolution MS (HRMS). Validate against synthetic standards or published reference spectra .

Q. How can researchers ensure reproducibility of extraction protocols for natural product studies?

- Methodological Answer : Document extraction parameters (solvent ratios, time, temperature) in detail. Use internal standards (e.g., deuterated analogs) for quantification. Publish raw data and chromatograms in supplementary materials to enable cross-lab verification .

Tables for Key Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.